trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide, also known as Isopropyl-U-47700, is a synthetic compound classified primarily as an opioid. Its molecular formula is with a molecular weight of approximately 357.3 g/mol. This compound has garnered attention due to its structural similarities to other opioids, particularly in the context of research into its pharmacological effects and potential therapeutic applications .
The synthesis of trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide involves several key steps, typically starting from commercially available precursors. The general synthetic route can be outlined as follows:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and purity but may vary based on laboratory practices or specific methodologies employed .
The molecular structure of trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide features a cyclohexane ring substituted with a dimethylamino group and an isopropyl group attached to a benzamide moiety. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and biological activity.
As an opioid analog, trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide undergoes various chemical reactions typical of amides and substituted benzenes. Key reactions include:
These reactions are important for understanding the compound's reactivity and potential transformations in biological systems .
The mechanism of action for trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide primarily involves interaction with opioid receptors in the central nervous system. It is believed to act mainly on:
The binding affinity and efficacy at these receptors can vary based on structural modifications compared to other known opioids .
Data regarding specific physical constants such as boiling point or detailed solubility profiles may require empirical measurement .
trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide has potential applications in scientific research, particularly in pharmacology and toxicology studies. Its classification as an opioid analog makes it relevant for:
Furthermore, due to its potency and structural similarity to other opioids, it is also studied within the context of substance abuse and addiction research .
The high-affinity binding of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide at kappa-opioid receptors (KOR) is mediated by complementary structural and electrostatic interactions within the orthosteric binding pocket. The 3,4-dichlorinated benzamide moiety engages in critical hydrophobic contacts with transmembrane domains 3 and 6 of the KOR, while the protonated dimethylamino group of the cyclohexyl scaffold forms a salt bridge with Asp138 in transmembrane domain 3, a residue essential for opioid receptor recognition [1] [4]. The trans-configuration of the 2-(dimethylamino)cyclohexyl substituent positions the N-isopropyl group within a lipophilic subpocket, enhancing binding stability through van der Waals interactions with Val118 and Tyr320 [4].
Table 1: Binding Affinity Profile (Ki, nM)
Receptor Type | Ki Value (nM) | Selectivity Ratio (vs. KOR) |
---|---|---|
Kappa-opioid receptor (KOR) | 2.3 ± 0.4 | 1.0 |
Mu-opioid receptor (MOR) | 69.0 ± 5.2 | 30.0 |
Delta-opioid receptor (DOR) | >1000 | >434 |
Comparative binding studies using radiolabeled diprenorphine displacement in HEK-293T cells expressing human opioid receptors demonstrate approximately 30-fold selectivity for KOR over MOR and negligible affinity for DOR (>1000 nM) [1]. This selectivity profile is attributed to the steric incompatibility of the 3,4-dichloro substitution pattern within the MOR binding cavity, where Leu219 and Trp318 create a constricted volume that disfavors the chloro substituents [1] [6]. Molecular dynamics simulations further reveal that the N-isopropyl group induces a conformational change in the KOR extracellular loop 2, stabilizing an active receptor state that enhances ligand residence time by approximately 40% compared to N-methyl analogues [4].
Significant interspecies divergence in functional responses has been documented between human and rat kappa-opioid receptors. In Chinese hamster ovary cells expressing human KOR, trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide exhibits full agonist efficacy in guanosine 5'-O-(3-[35S]thiotriphosphate) binding assays (EC₅₀ = 8.3 ± 1.1 nM, Eₘₐₓ = 92% relative to U50,488) [2]. In contrast, rat KOR transfections show reduced maximal efficacy (Eₘₐₓ = 64%), despite comparable binding affinity [2] [5].
Table 2: Species-Dependent Agonist Efficacy
Parameter | Human KOR | Rat KOR |
---|---|---|
EC₅₀ (nM) | 8.3 ± 1.1 | 12.5 ± 2.3 |
Maximal Stimulation (% U50,488) | 92 ± 4 | 64 ± 7 |
Receptor Phosphorylation | Robust | Minimal |
This functional divergence stems from a critical residue difference at position 358 (human numbering), where serine in human KOR is substituted by asparagine in rat KOR [2]. Site-directed mutagenesis studies confirm that the human KOR S358N variant recapitulates the rat-like attenuated phosphorylation phenotype (phosphorylation index reduced to 28% of wild-type human KOR), while the rat KOR N358S mutant exhibits enhanced phosphorylation (78% of wild-type human KOR) following agonist exposure [2] [5]. This residue governs β-arrestin recruitment kinetics and receptor internalization, explaining the species-specific differences in functional responses despite conserved G protein coupling [2].
The (1S,2S) stereochemical configuration of the trans-cyclohexyl scaffold is essential for productive KOR activation. Enantiomeric separation reveals that the (1S,2S)-isomer exhibits 48-fold greater potency in stimulating guanosine-5'-O-(3-thio)triphosphate binding (EC₅₀ = 8.3 nM) compared to the (1R,2R)-enantiomer (EC₅₀ = 400 nM) [4] [5]. X-ray crystallographic analysis demonstrates that the (1S,2S) configuration positions the N-isopropyl group equatorially, enabling optimal contact with the hydrophobic subpocket formed by transmembrane helices 2 and 3 of KOR [4].
Molecular dynamics simulations show that the (1S,2S)-enantiomer stabilizes a receptor conformation characterized by a 3.5 Å inward displacement of transmembrane helix 6 relative to inactive states, mirroring the active-state geometry observed with dynorphin A [4]. Conversely, the (1R,2R)-enantiomer induces steric conflict with Ile294 and Val118, preventing full helix movement and resulting in partial agonism. This stereospecificity extends to allosteric modulation: the (1S,2S)-enantiomer enhances KOR affinity for sodium ions in the allosteric site by 7-fold, a phenomenon not observed with its enantiomeric counterpart [7].
trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide exhibits marked bias toward G protein-dependent signaling over β-arrestin recruitment. In BRET-based assays using HEK-293T cells, the compound stimulates G protein activation with an EC₅₀ of 8.3 nM (Eₘₐₓ = 91%), while β-arrestin-2 recruitment occurs only at micromolar concentrations (EC₅₀ = 1,250 nM, Eₘₐₓ = 32%) [4] [6]. This 150-fold signaling bias (calculated using the transduction coefficient ratio ΔΔlog(τ/Kₐ)) favors G protein pathways, a property linked to its reduced propensity for receptor internalization.
Table 3: Signaling Pathway Bias Coefficients
Signaling Pathway | Log(τ/KA) | Bias Factor (ΔΔlog(τ/KA)) |
---|---|---|
Gαi-mediated cAMP inhibition | -0.42 ± 0.08 | 0 (reference) |
β-Arrestin-2 recruitment | -2.63 ± 0.15 | -2.21 ± 0.17 |
p38 MAPK phosphorylation | -1.82 ± 0.12 | -1.40 ± 0.14 |
Mechanistically, the N-isopropyl group restricts rotational freedom of the ligand-receptor complex, favoring conformations that engage Gα subunits while sterically hindering phosphorylation at Ser358 in the human KOR carboxyl terminus [4] [6]. Phosphoproteomic analysis shows a 5-fold reduction in Ser358 phosphorylation compared to balanced agonists like U69,593, explaining attenuated β-arrestin recruitment [2] [6]. Consequently, downstream G protein-mediated effects (potassium channel activation, calcium current inhibition) predominate over β-arrestin-dependent processes (receptor internalization, ERK phosphorylation) [4] [6]. This signaling profile persists in neuronal cultures, where the compound inhibits neurotransmitter release with 92% efficacy but induces minimal receptor endocytosis (15% after 60 minutes) [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0